Adefovir Dipivoxil Dimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adefovir Dipivoxil is an orally administered nucleotide analog reverse-transcriptase inhibitor (ntRTI). It is used to treat chronic infections with the hepatitis B virus . It was previously called bis-POM PMEA and is sold under the trade names Preveon and Hepsera . Adefovir Dipivoxil is a prodrug of Adefovir, which is lipid-soluble and potent to diffuse across the cell membrane .

Synthesis Analysis

An improved synthesis of the antiviral drug Adefovir has been presented . The synthesis process involves replacing the ribose phosphate group of Adefovir with the isopolar phosphonomethyl ether functionality .Molecular Structure Analysis

The structure and dynamics of Adefovir Dipivoxil have been determined by measuring the principal components of chemical shift anisotropy (CSA) tensor, site-specific spin–lattice relaxation time, and molecular correlation time at crystallographically different carbon nuclei sites .Chemical Reactions Analysis

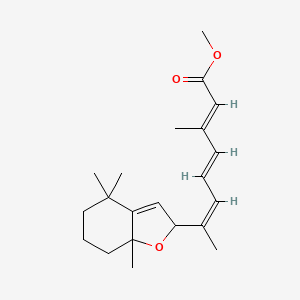

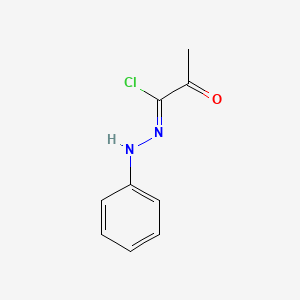

The degradation kinetics of Adefovir Dipivoxil is administered by two distinct but inter-related degradation pathways: hydrolysis of the pivaloyloxymethyl moiety and formaldehyde-catalyzed dimerization of the adenine ring .Physical And Chemical Properties Analysis

The dissolution rates of Adefovir Dipivoxil cocrystals were improved with the order of ADD-SAC cocrystal > ADD-PA cocrystal > ADD-NIC cocrystal . The permeability studies on Caco-2 cell model and single-pass intestinal perfusion model indicated that PA could enhance intestinal absorption of ADD by P-gp inhibition .Wissenschaftliche Forschungsanwendungen

Improved Dissolution Rates

Adefovir Dipivoxil Dimer (ADD): , when cocrystallized with certain coformers, shows significantly improved dissolution rates. This is crucial for drugs with poor aqueous solubility, as it can enhance their effectiveness. For instance, the ADD-SAC cocrystal demonstrated a higher dissolution rate compared to other cocrystals .

Enhanced Intestinal Permeability

The selection of appropriate coformers can lead to enhanced intestinal absorption of ADD. Studies have shown that certain coformers like paracetamol can inhibit P-gp, a protein that pumps foreign substances out of cells, thereby increasing the drug’s intestinal permeability .

Increased Oral Bioavailability

Cocrystallization has been used to improve the oral bioavailability of ADD. This means that a greater amount of the drug reaches the systemic circulation, which can potentially lead to better therapeutic outcomes. The ADD-PA cocrystal, for example, exhibited a significant increase in maximum concentration (Cmax) and area under the curve (AUC) of ADD .

Pharmaceutical Stability

The stability of ADD can be significantly enhanced through cocrystal formation. This improved stability can extend the shelf life of the drug and maintain its efficacy over time. Studies have shown that the ADD-saccharin cocrystal remained stable for longer periods compared to other forms .

Independent Dissolution Profile

ADD cocrystals can achieve a pH-independent dissolution profile, which is beneficial for maintaining consistent drug release regardless of the varying pH levels in different parts of the gastrointestinal tract .

Cocrystal Technology in Drug Design

The application of cocrystal technology in drug design is a promising strategy to tailor pharmaceutical performances. It can be used to improve various properties of drugs, such as solubility, dissolution, permeability, and bioavailability, which are essential for effective drug absorption .

Polymorphic Transformation

The use of ionic liquids in the polymorphic transformation of ADD is another area of research. This process can lead to the creation of different crystal forms of a drug, which can have distinct physical and chemical properties, potentially leading to new applications or improved performance .

Prodrug Development

ADD serves as an oral prodrug of Adefovir, which means it is converted into its active form within the body. This conversion process can be optimized through various research applications to enhance the drug’s therapeutic effect and reduce potential side effects .

Safety And Hazards

Adefovir Dipivoxil is generally well-tolerated, but there are some safety concerns. Elevated hepatic enzyme levels, gastrointestinal tract complaints, and weight loss were associated with the use of Adefovir . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

The correlation between the structure and dynamics of Adefovir Dipivoxil can be visualized by extensive spectroscopic measurements, which will enlighten the path of inventing advanced medicine in the pharmaceutical industry . The cocrystallization of Adefovir Dipivoxil with a suitable coformer is an effective approach to enhance both dissolution and bioavailability of Adefovir Dipivoxil .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Adefovir Dipivoxil Dimer involves the dimerization of Adefovir Dipivoxil, which is achieved through a coupling reaction.", "Starting Materials": [ "Adefovir Dipivoxil", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Chloroform (CHCl3)", "Methanol (MeOH)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Adefovir Dipivoxil is dissolved in DMF and stirred with DCC and DIPEA to activate the carboxylic acid group.", "The activated Adefovir Dipivoxil is then added to a solution of Adefovir Dipivoxil in DMF and stirred at room temperature for several hours to allow for dimerization.", "The reaction mixture is then poured into a mixture of CHCl3 and water, and the organic layer is separated and washed with NaHCO3 and NaCl.", "The organic layer is then dried over Na2SO4 and concentrated under reduced pressure to yield the crude product.", "The crude product is purified by column chromatography using a mixture of EtOAc and MeOH as the eluent to yield the final product, Adefovir Dipivoxil Dimer." ] } | |

CAS-Nummer |

323201-05-4 |

Produktname |

Adefovir Dipivoxil Dimer |

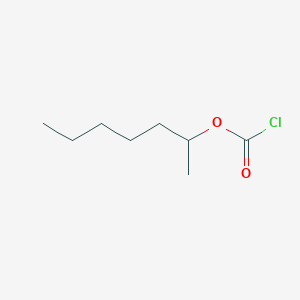

Molekularformel |

C₄₁H₆₄N₁₀O₁₆P₂ |

Molekulargewicht |

1014.95 |

Synonyme |

Adefovir Dipivoxil Impurity B; 2,2-Dimethyl-propanoic Acid Methylenebis[imino-9H-purine-6,9-diyl-2,1-ethanediyloxymethylenephosphinylidynebis(oxymethylene)] Ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.